molecular formula C14H22N2O3 B583885 (S)-Atenolol-d7 CAS No. 1309283-20-2

(S)-Atenolol-d7

Cat. No. B583885
CAS RN: 1309283-20-2
M. Wt: 273.384
InChI Key: METKIMKYRPQLGS-FAPHKGRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Atenolol-d7 is a synthetic molecule used in scientific research and laboratory experiments. It is an analogue of the drug atenolol, and is a chiral molecule, meaning it has two non-superimposable mirror-image forms, denoted as S- and R-Atenolol-d7. The molecule is used in research applications to study the pharmacological effects of atenolol and other β-adrenergic antagonists. It is also used in experiments to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs on biological systems.

Scientific Research Applications

  • Environmental Impact and Toxicity : Atenolol is not appreciably metabolized in humans, leading to its presence in sewage effluent discharges and surface waters. It has been studied for its low chronic toxicity to fish species, like the fathead minnow, at environmentally realistic concentrations (Winter et al., 2008).

  • Comparative Proteomics : Research on the differential expression levels of proteins in vascular smooth muscle cells incubated with S- and R-enantiomers of atenolol revealed insights into the metabolic effects of the drug and its role in hypertension treatment (Sui et al., 2008).

  • Cardiovascular Morbidity and Mortality : Studies have raised questions about atenolol as the best reference drug for comparisons with other antihypertensives, especially in terms of effects on cardiovascular morbidity or mortality in patients with primary hypertension (Carlberg et al., 2004).

  • Removal from Environmental Matrices : The efficacy of granular activated carbon in removing atenolol from aqueous solutions has been explored, showing significant potential for environmental decontamination (Haro et al., 2017).

  • Pharmacological Properties and Therapeutic Use : Atenolol is effective in treating all grades of hypertension and has been compared favorably with other beta-adrenoceptor antagonists, ACE inhibitors, and calcium antagonists (Wadworth et al., 1991).

  • Determination in Biological Samples : Various methods like differential pulse voltammetry and high-performance liquid chromatography have been developed for the determination of atenolol in pharmaceutical formulations and biological samples like urine (Goyal et al., 2006).

  • Alternative Drug Delivery Systems : Research on atenolol-releasing buccal patches and other alternative delivery systems to bypass extensive hepatic first-pass metabolism in the treatment of hypertension has been conducted (Hasnain et al., 2019).

  • Renal Secretion Mechanisms : The renal secretion of atenolol, predominantly through glomerular filtration and active secretion, has been linked to specific transporters like human organic cation transporter 2 and multidrug and toxin extrusion proteins (Yin et al., 2015).

properties

IUPAC Name

2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-FAPHKGRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Atenolol-d7

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